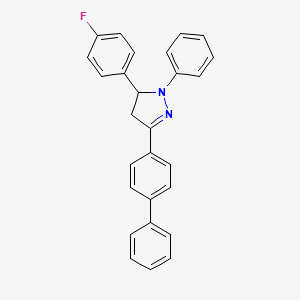
3-(biphenyl-4-yl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(biphényl-4-yl)-5-(4-fluorophényl)-1-phényl-4,5-dihydro-1H-pyrazole est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pyrazole substitué par des groupes biphényle, fluorophényle et phényle. La présence de ces substituants confère au composé des propriétés chimiques et physiques distinctes, ce qui en fait un sujet d'étude en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(biphényl-4-yl)-5-(4-fluorophényl)-1-phényl-4,5-dihydro-1H-pyrazole implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation d'hydrazones appropriées avec des chalcones substituées en conditions acides ou basiques. Les conditions de réaction nécessitent souvent un contrôle minutieux de la température, du pH et du choix du solvant pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des protocoles de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de mesures de sécurité pour la manipulation de réactifs potentiellement dangereux.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(biphényl-4-yl)-5-(4-fluorophényl)-1-phényl-4,5-dihydro-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent modifier les substituants sur les cycles aromatiques.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazole, tandis que les réactions de substitution peuvent produire divers pyrazoles substitués.
Applications de recherche scientifique
Le 3-(biphényl-4-yl)-5-(4-fluorophényl)-1-phényl-4,5-dihydro-1H-pyrazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(biphényl-4-yl)-5-(4-fluorophényl)-1-phényl-4,5-dihydro-1H-pyrazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound’s aromatic rings and fluorine atom can participate in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(1,1’-biphényl)-4-yl-3-((4-fluorophényl)sulfanyl)-1-propanone
- 1-(1,1’-biphényl)-4-yl-3-((4-fluorophényl)sulfonyl)-1-propanone
Unicité
Le 3-(biphényl-4-yl)-5-(4-fluorophényl)-1-phényl-4,5-dihydro-1H-pyrazole est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Comparé à des composés similaires, il peut présenter une réactivité et une efficacité différentes dans diverses applications.
Propriétés
Formule moléculaire |
C27H21FN2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-phenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H21FN2/c28-24-17-15-23(16-18-24)27-19-26(29-30(27)25-9-5-2-6-10-25)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-18,27H,19H2 |
Clé InChI |
RSKBCIXXDMRWOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706501.png)
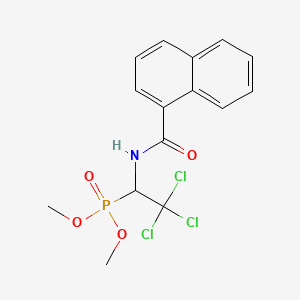
![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

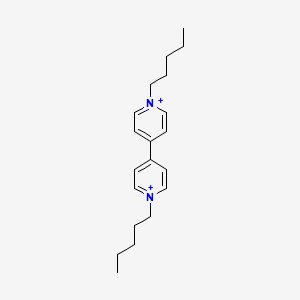
![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

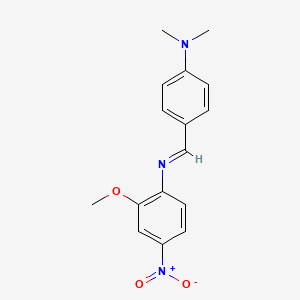
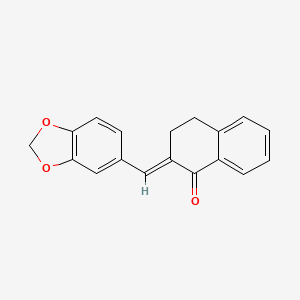
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

